molecular formula C9H15NO B12271852 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one

2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B12271852
M. Wt: 153.22 g/mol
InChI Key: SPEQMFXWAHTACU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique bicyclic framework, which imparts specific chemical properties and reactivity. It is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable amine with a ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial methods often optimize reaction conditions to maximize the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

    1-Azabicyclo[2.2.2]octan-3-one: This compound shares a similar bicyclic structure but lacks the dimethyl substitution.

    2-Methyl-1-azabicyclo[2.2.2]octane: Another related compound with a single methyl group substitution.

    3-Quinuclidone: A structurally similar compound with different functional groups.

Uniqueness: 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two methyl groups at the 2-position enhances its stability and influences its interactions with other molecules.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C9H15NO/c1-9(2)8(11)7-3-5-10(9)6-4-7/h7H,3-6H2,1-2H3

InChI Key

SPEQMFXWAHTACU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2CCN1CC2)C

Origin of Product

United States

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